molecular formula C11H12BrN3O B12974083 2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine

2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine

Cat. No.: B12974083
M. Wt: 282.14 g/mol
InChI Key: VNCXYIFYQZMPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine typically involves the cyclization of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes the cyclization and bromination processes . The reaction conditions are generally mild and do not require the presence of a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like TBHP or other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and biological activity compared to other similar compounds. The bromine atom also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

2-(6-bromoimidazo[1,2-a]pyridin-3-yl)morpholine

InChI

InChI=1S/C11H12BrN3O/c12-8-1-2-11-14-5-9(15(11)7-8)10-6-13-3-4-16-10/h1-2,5,7,10,13H,3-4,6H2

InChI Key

VNCXYIFYQZMPLY-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CN=C3N2C=C(C=C3)Br

Origin of Product

United States

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